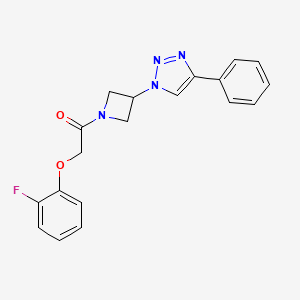![molecular formula C23H22N4O5S B2602140 2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide CAS No. 894040-17-6](/img/structure/B2602140.png)
2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzo[d][1,3]dioxol-5-ylmethyl group, which is a benzene ring fused to a 1,3-dioxole ring .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxol-5-ylmethyl group is a benzene ring fused to a 1,3-dioxole ring . The pyrimidine ring is a six-membered ring with two nitrogen atoms .Aplicaciones Científicas De Investigación
Advanced Glycation End-Products (AGEs) Research
Methylglyoxal (MG) is a highly reactive alpha-oxoaldehyde that forms advanced glycation end-products (AGEs) in biological systems. AGEs, such as N(delta)-(5-methyl-4-imidazolon-2-yl)-L-ornithine (MG-H1) and others, are associated with complications in diabetes and some neurodegenerative diseases. MG is found in foodstuffs and is also formed endogenously in organisms. The study of compounds related to the query could contribute to understanding the biochemical pathways of AGE formation and their implications for health (Nemet, Varga-Defterdarović, & Turk, 2006).
Antimicrobial and Anti-Inflammatory Agents
Compounds derived from similar chemical structures have shown promising results as antimicrobial and anti-inflammatory agents. The synthesis and evaluation of novel derivatives have been an area of active research. These compounds have been screened for their biological activities, including their potential as cyclooxygenase inhibitors and their effectiveness in providing analgesic and anti-inflammatory effects. Such studies contribute to the development of new therapeutic agents with specific mechanisms of action against microbial infections and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Activity
Research into the synthesis of novel compounds with structural similarities has also explored their potential anticancer activities. The development and evaluation of these compounds involve assessing their cytotoxic effects on various cancer cell lines. This line of research is vital for identifying new chemotherapeutic agents that can offer more effective and targeted cancer treatment options. The study of how these compounds interact with cancer cells can provide insights into their mechanisms of action and pave the way for the development of novel anticancer drugs (Bu, Deady, Finlay, Baguley, & Denny, 2001).
Direcciones Futuras
The future directions for this compound could include further exploration of its potential pharmaceutical applications, given the reported antibacterial activity of similar compounds . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.
Propiedades
IUPAC Name |
2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1-methyl-N-(4-methylphenyl)-6-oxopyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S/c1-14-3-6-16(7-4-14)26-21(29)17-11-25-23(27(2)22(17)30)33-12-20(28)24-10-15-5-8-18-19(9-15)32-13-31-18/h3-9,11H,10,12-13H2,1-2H3,(H,24,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIVMDYXEAVEOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN=C(N(C2=O)C)SCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2602059.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2602061.png)
![5-Bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2602062.png)
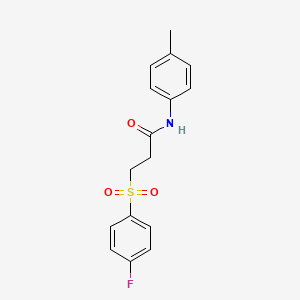

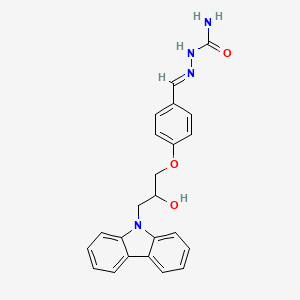

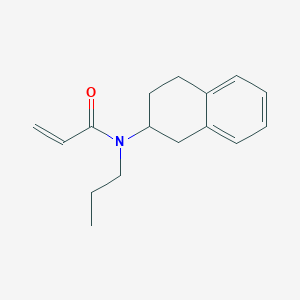
![2-[(1-methyl-2-phenyl-1H-indol-3-yl)[(pyridin-2-yl)amino]methyl]phenol](/img/structure/B2602071.png)
![6-((3-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2602073.png)
![N-(4-ethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2602074.png)
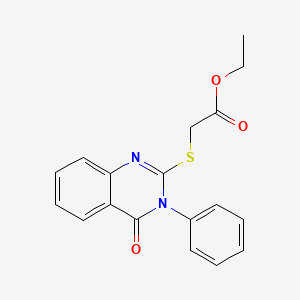
![5-fluoro-2-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2602077.png)
